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phenylpropane-1,3-dione

Cat. No.: B075104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Hydroxydibenzoylmethane, also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione,

is a phenolic compound belonging to the dibenzoylmethane class of molecules.[1][2][3][4]

These compounds are of significant interest in medicinal chemistry and drug development due

to their structural similarity to the core of curcuminoids and their potential as precursors in the

synthesis of flavonoids. This technical guide provides a comprehensive overview of the

available spectroscopic data for o-hydroxydibenzoylmethane, details on experimental protocols

for its characterization, and a proposed mechanism of action based on its anticipated

antioxidant properties.

Physicochemical Properties
o-Hydroxydibenzoylmethane is a yellow crystalline powder.[4] A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of o-Hydroxydibenzoylmethane
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Property Value Source

Molecular Formula C₁₅H₁₂O₃ [2][3]

Molecular Weight 240.25 g/mol

CAS Number 1469-94-9 [2][3]

Melting Point 120-122 °C [3]

Spectroscopic Data
The structural elucidation of o-hydroxydibenzoylmethane relies on a combination of

spectroscopic techniques. While a complete, published, and unequivocally assigned dataset is

not readily available in the reviewed literature, this section compiles the existing data and

provides a representative overview.

Infrared (IR) Spectroscopy
The infrared spectrum of o-hydroxydibenzoylmethane provides key information about its

functional groups. The NIST WebBook provides a gas-phase IR spectrum which is consistent

with the expected structure.[2] Key absorptions are expected for the hydroxyl (O-H), carbonyl

(C=O), and aromatic (C=C) groups.

Table 2: Expected Infrared Absorption Bands for o-Hydroxydibenzoylmethane

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

Phenolic O-H ~3400-3200 (broad)
Intramolecular hydrogen

bonding

C-H (aromatic) ~3100-3000 Aromatic ring C-H stretching

C=O (conjugated ketone) ~1680-1640 Carbonyl stretching

C=C (aromatic) ~1600-1450 Aromatic ring stretching

Mass Spectrometry (MS)
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The mass spectrum of o-hydroxydibenzoylmethane confirms its molecular weight. The NIST

WebBook provides an electron ionization (EI) mass spectrum.[2]

Table 3: Mass Spectrometry Data for o-Hydroxydibenzoylmethane

m/z Interpretation

240 Molecular ion [M]⁺

121 Fragment corresponding to [C₆H₅CO]⁺

105 Fragment corresponding to [C₆H₅CO]⁺

93 Fragment corresponding to [HOC₆H₅]⁺

77 Fragment corresponding to [C₆H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for o-hydroxydibenzoylmethane are not readily available in the

cited literature. However, based on the structure, the expected chemical shifts can be

predicted. The molecule exists in tautomeric equilibrium between the diketone and enol forms,

which will influence the observed spectra. The enol form is often stabilized by intramolecular

hydrogen bonding.

Table 4: Predicted ¹H NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCl₃)

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Phenolic OH 12.0 - 13.0 s (broad)

Enolic OH 15.0 - 17.0 s (broad)

Aromatic CH 6.8 - 8.2 m

Methylene CH₂ ~4.0 s

Methine CH (enol) ~6.5 s
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Table 5: Predicted ¹³C NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)

C=O (ketone) 190 - 200

C=O (enol) 180 - 190

C (aromatic, C-O) 155 - 165

C (aromatic) 115 - 140

CH₂ (methylene) 40 - 50

CH (enol) 90 - 100

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of o-hydroxydibenzoylmethane is expected to show absorptions

characteristic of its extended conjugated system. Specific absorption maxima (λmax) are

dependent on the solvent used. While specific data for this compound is not available in the

reviewed literature, related chalcones and dibenzoylmethane derivatives typically exhibit strong

absorption bands in the UVA and UVB regions.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Synthesis of o-Hydroxydibenzoylmethane
A common method for the synthesis of o-hydroxydibenzoylmethane is the Baker-Venkataraman

rearrangement of 2-benzoyloxyacetophenone.[5]

Preparation of 2-Benzoyloxyacetophenone: 2-Hydroxyacetophenone is reacted with benzoyl

chloride in the presence of a base like pyridine.

Rearrangement: The resulting 2-benzoyloxyacetophenone is treated with a strong base,

such as potassium hydroxide in pyridine, to induce the rearrangement to o-

hydroxydibenzoylmethane.
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Workup: The reaction mixture is then acidified to precipitate the product, which can be

collected by filtration and purified by recrystallization, typically from ethanol.[5]

A general workflow for the synthesis is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

http://orgsyn.org/demo.aspx?prep=cv4p0478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of o-Hydroxydibenzoylmethane

Step 1: Esterification

Step 2: Baker-Venkataraman Rearrangement

Step 3: Acidification and Purification

2-Hydroxyacetophenone

Reaction Mixture 1

Benzoyl Chloride Pyridine

2-Benzoyloxyacetophenone

Reaction Mixture 2

Potassium Hydroxide Pyridine

o-Hydroxydibenzoylmethane Potassium Salt

Crude Product

Acidification

Acid

Recrystallization

Pure o-Hydroxydibenzoylmethane

Click to download full resolution via product page

A flowchart of the synthesis of o-hydroxydibenzoylmethane.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a field strength of 300-500 MHz for ¹H. Samples would be dissolved in a

deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an

electron ionization (EI) source. The sample is introduced, ionized, and the mass-to-charge

ratio of the resulting ions is measured.

UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded using a dual-beam UV-

Vis spectrophotometer. The sample would be dissolved in a suitable UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of

wavelengths (typically 200-800 nm).

Proposed Mechanism of Action: Antioxidant Activity
While specific signaling pathways for o-hydroxydibenzoylmethane have not been detailed in

the reviewed literature, compounds with similar phenolic and β-diketone structures are known

to possess antioxidant properties. A plausible mechanism of action is through the activation of

the NRF2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8]

Under normal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor,

KEAP1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic

compounds, KEAP1 is modified, leading to the release and stabilization of NRF2. NRF2 then

translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the

promoter region of various antioxidant genes. This leads to the transcription and translation of a

battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone

oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes help to

neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.
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Proposed Antioxidant Mechanism of o-Hydroxydibenzoylmethane
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Proposed NRF2/ARE signaling pathway activation.
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Conclusion
o-Hydroxydibenzoylmethane is a compound with significant potential in synthetic and medicinal

chemistry. This guide has summarized the currently available spectroscopic data and provided

standardized protocols for its characterization. While detailed NMR and UV-Vis data are yet to

be comprehensively published, the provided information serves as a valuable resource for

researchers. The proposed antioxidant mechanism via the NRF2/ARE pathway, based on the

activity of structurally related compounds, offers a starting point for further investigation into the

biological activities of o-hydroxydibenzoylmethane. Further research is warranted to fully

elucidate its spectroscopic properties and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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